(4-Bromo-6-nitropyridin-2-YL)acetic acid
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Overview
Description
(4-Bromo-6-nitropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H5BrN2O4 and a molecular weight of 261.03 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-nitropyridin-2-YL)acetic acid typically involves the bromination and nitration of pyridine derivatives. One common method includes the reaction of 4-bromo-2-chloropyridine with nitric acid to introduce the nitro group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-6-nitropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Reduction Reactions: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
The major products formed from these reactions include substituted pyridines, amino derivatives, and various oxidized products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Bromo-6-nitropyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-6-nitropyridin-2-YL)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and nitro groups can influence its reactivity and binding affinity to these targets . The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-Bromo-6-nitropyridin-2-YL)acetic acid is unique due to the presence of both bromine and nitro groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar pyridine derivatives .
Properties
Molecular Formula |
C7H5BrN2O4 |
---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
2-(4-bromo-6-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrN2O4/c8-4-1-5(3-7(11)12)9-6(2-4)10(13)14/h1-2H,3H2,(H,11,12) |
InChI Key |
OLYUCCVHUGPZIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
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